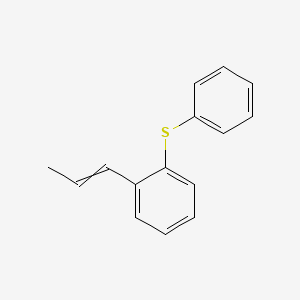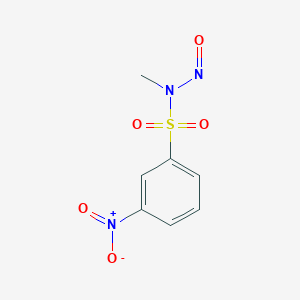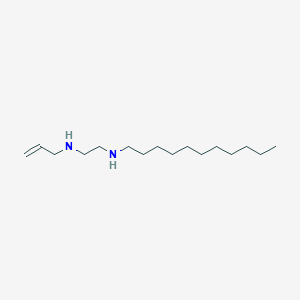
1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene is an organic compound characterized by the presence of a phenylsulfanyl group attached to a benzene ring, which is further substituted with a prop-1-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene typically involves the following steps:
Formation of the Phenylsulfanyl Group: This can be achieved by reacting thiophenol with a suitable halogenated benzene derivative under basic conditions.
Introduction of the Prop-1-en-1-yl Group: The prop-1-en-1-yl group can be introduced via a Heck reaction, where a halogenated benzene derivative is reacted with propene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the prop-1-en-1-yl group can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, halobenzene derivatives.
Applications De Recherche Scientifique
1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene depends on its specific application. For example, in biological systems, it may interact with enzymes or proteins through its phenylsulfanyl group, potentially inhibiting their activity. The prop-1-en-1-yl group may also participate in interactions with other molecules, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpropene: Similar structure but lacks the phenylsulfanyl group.
Styrene: Contains a vinyl group instead of the prop-1-en-1-yl group.
Thiophenol: Contains a phenylsulfanyl group but lacks the prop-1-en-1-yl group.
Uniqueness
1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene is unique due to the combination of the phenylsulfanyl and prop-1-en-1-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
581050-28-4 |
|---|---|
Formule moléculaire |
C15H14S |
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
1-phenylsulfanyl-2-prop-1-enylbenzene |
InChI |
InChI=1S/C15H14S/c1-2-8-13-9-6-7-12-15(13)16-14-10-4-3-5-11-14/h2-12H,1H3 |
Clé InChI |
WJOKFWZUJLFTNY-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1=CC=CC=C1SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine](/img/structure/B14212159.png)
![9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14212162.png)
![(2R,3S,6S)-1,1,3,6-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14212164.png)

![Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate](/img/structure/B14212189.png)
![[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14212197.png)

![7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14212210.png)

![1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride](/img/structure/B14212229.png)
![6-[6-(Dimethylamino)-5-(furan-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212232.png)
![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)

